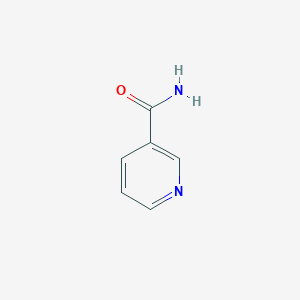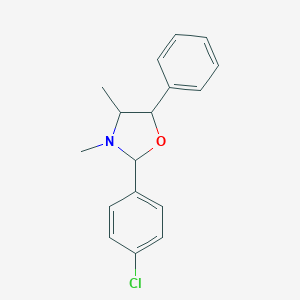
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 2-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts .
Aplicaciones Científicas De Investigación
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound shares a similar ethoxy-oxoethyl group but differs in its core structure.
1-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-ethyl carboxylate: Another compound with a similar functional group but a different heterocyclic core.
Uniqueness
1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium is unique due to its specific pyridinium core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14NO2+ |
|---|---|
Peso molecular |
180.22g/mol |
Nombre IUPAC |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C10H14NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3/q+1 |
Clave InChI |
NDSUTDOLHJFILQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C |
SMILES canónico |
CCOC(=O)C[N+]1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)
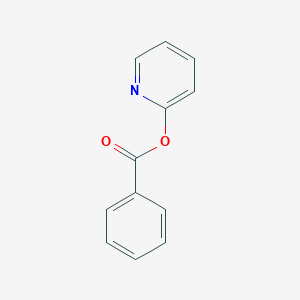
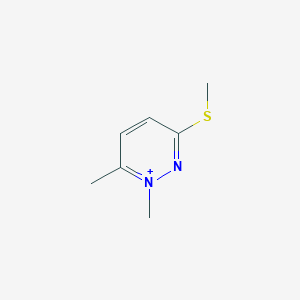
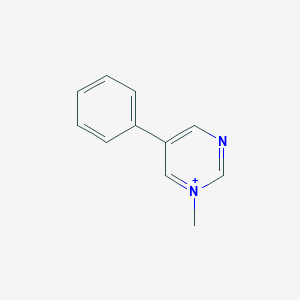
![{[(Phenylsulfanyl)carbonyl]sulfanyl}acetic acid](/img/structure/B372690.png)
![N-(3-amino[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B372692.png)

